1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Overview
Description
1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-chloro-4-fluorophenyl group and a chloromethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is often prepared from 3-chloro-4-fluoroaniline.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction, typically using formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The triazole ring can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the triazole compound.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
- 1-(4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
- 1-(3-chloro-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Uniqueness
1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various applications.
Biological Activity
1-(3-Chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole class, characterized by its unique structure that includes both chlorine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, presenting research findings, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHClFN
- Molecular Weight : 246.07 g/mol
- CAS Number : 1249604-96-3
The presence of both chlorine and fluorine atoms on the phenyl ring can influence the compound's chemical reactivity and biological activity, enhancing its potential as a versatile pharmacophore in various applications .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors associated with disease processes. The exact pathways are still under investigation but are crucial for understanding its therapeutic potential .
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various pathogens:
- Antifungal Activity : In a comparative study, it was noted that triazole derivatives demonstrated potent antifungal activities against Candida albicans, with some compounds showing minimum inhibitory concentrations (MIC) significantly lower than standard antifungal agents like fluconazole .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies highlight:
- Inhibition of Cancer Cell Lines : The compound demonstrated significant inhibitory effects on several cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Structure-Activity Relationship (SAR)
The incorporation of halogen substituents (chlorine and fluorine) in triazole derivatives has been linked to enhanced biological activities. SAR studies suggest that these modifications can improve binding affinity to biological targets and increase overall potency .
Case Studies
Several case studies have explored the biological activity of triazole derivatives:
-
Study on Antifungal Efficacy :
- A series of triazole compounds were synthesized and tested against fungal strains. The study found that modifications at the phenyl ring significantly influenced antifungal potency.
- Findings : Compounds with electron-withdrawing groups exhibited higher antifungal activity compared to their electron-donating counterparts .
- Anticancer Screening :
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is essential.
Compound Name | Antifungal Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |
---|---|---|
This compound | 0.0156 | 5.0 |
1-(3-chlorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole | 0.0312 | 10.0 |
1-(4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole | 0.0250 | 7.5 |
This table illustrates that the compound exhibits superior antifungal and anticancer activities compared to its analogs.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2FN3/c10-4-6-5-15(14-13-6)7-1-2-9(12)8(11)3-7/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRONVXGXQDPSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CCl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.